molecular formula C16H33N B3052384 Palmitoleylamine CAS No. 40853-88-1

Palmitoleylamine

Cat. No. B3052384
CAS RN: 40853-88-1
M. Wt: 239.44 g/mol
InChI Key: UATFHWVUSDADRL-UHFFFAOYSA-N
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Description

Palmitoleylamine , also known as (9Z)-hexadec-9-en-1-amine , is a compound with the chemical formula C₁₆H₃₃N . Its molecular mass is approximately 239.44 Da . Structurally, it contains a long hydrocarbon chain with an unsaturated double bond (denoted by the “Z” configuration) and an amino group.

Scientific Research Applications

1. Protein Modification and Cellular Function

Palmitoleylamine is involved in the modification of proteins, particularly through palmitoylation, which affects a diverse range of cellular proteins. This process plays a significant role in cellular functions, as demonstrated by the preferential addition of palmitate to certain proteins like the transferrin receptor and the absence of such modifications from other proteins. This modification has implications in the differentiation of thioester linkages to palmitate and amide linkages to myristate, affecting the distribution of proteins within the cell. Such studies underline the importance of palmitoyl modification in cellular biology (Magee & Courtneidge, 1985).

2. Neurological and Psychological Effects

Research has explored the impact of this compound on neurological disorders. For instance, in Huntington's disease (HD), it was found that protein palmitoylation changes predominantly occurred in glial cells rather than in degenerating neurons. This suggests a significant role for this compound in the neurological alterations associated with HD (Wan et al., 2013). Additionally, palmitone, a related compound, has been studied for its anticonvulsant properties and its potential role in addressing epilepsy and seizure-related disorders (González-Trujano et al., 2001).

3. Therapeutic Applications

This compound has also been identified as having potential therapeutic applications. For instance, its role in reducing granuloma-induced hyperalgesia through the modulation of mast cell activation suggests its usefulness in treating painful conditions where mast cell activation is a key factor (De Filippis et al., 2011). Similarly, palmitoylethanolamide has been recognized as an effective and safe agent against influenza and common cold, showcasing its anti-inflammatory properties (Hesselink et al., 2013).

4. Dermatological Applications

In dermatology, this compound derivatives, like palmitoyl pentapeptide, have been used in anti-aging skincare products. They have shown efficacy in reducing wrinkles and improving skin texture, indicating the compound's role in stimulating collagen production (Robinson et al., 2005).

properties

IUPAC Name

(Z)-hexadec-9-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8H,2-6,9-17H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATFHWVUSDADRL-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885820
Record name 9-Hexadecen-1-amine, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40853-88-1
Record name Palmitoleylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40853-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoleylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040853881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hexadecen-1-amine, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Hexadecen-1-amine, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOLEYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS6SWF0Q7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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